N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the aniline group. Common reagents used in these reactions include thionyl chloride, aniline, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]benzamide
- N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]phenol
Uniqueness
Compared to similar compounds, N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H31N3O3S2 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H31N3O3S2/c1-20-9-7-14-27(18-20)33(29,30)23-13-6-10-21(17-23)24-19-32-25(28(24)15-8-16-31-2)26-22-11-4-3-5-12-22/h3-6,10-13,17,19-20H,7-9,14-16,18H2,1-2H3 |
InChI Key |
XLTMURGPOYCAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCCOC |
Origin of Product |
United States |
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